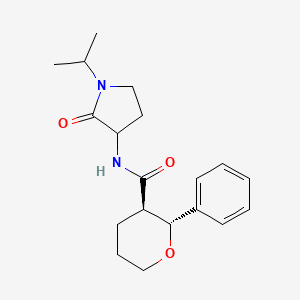![molecular formula C13H17NO4S B7338338 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DSCB, and it is a cyclobutane derivative that has a sulfonyl group and an amino acid moiety.
科学研究应用
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been reported to have anti-tumor activity in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been suggested that this compound may modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and lipid peroxidation in animal models. Additionally, this compound has been shown to increase the levels of glutathione, an antioxidant molecule, in the liver and brain. It has also been reported to reduce the levels of inflammatory markers in the blood.
实验室实验的优点和局限性
One advantage of using 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid in lab experiments is its high purity and stability. This compound is also readily available from commercial sources. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar therapeutic potential.
未来方向
The potential therapeutic applications of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid are vast, and there are many future directions for research. One future direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is to explore the potential of this compound as an anti-tumor agent. Additionally, research could focus on identifying the precise mechanism of action of this compound and developing more efficient synthesis methods to reduce the cost of production.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor effects make it an attractive candidate for further research. While there are limitations to using this compound in lab experiments, its high purity and stability make it a valuable tool for scientific investigation. Future research should focus on identifying the precise mechanism of action of this compound and exploring its potential in the treatment of various diseases.
合成方法
The synthesis of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclobutanone oxime in the presence of a base such as triethylamine. The resulting product is then treated with an acid to yield the final compound. This synthesis method has been reported to yield high purity and yield of the compound.
属性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-8-3-4-9(2)12(5-8)19(17,18)14-11-6-10(7-11)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVMVNAUURMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![4-[[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methyl]-5-methyl-2-thiophen-2-yl-1,3-oxazole](/img/structure/B7338266.png)
![3-[(3aR,9aS)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]propanoic acid](/img/structure/B7338272.png)
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7338306.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)
![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
